REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[F:6][C:7]([F:20])([F:19])[C:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:17][CH3:18])=[O:9]>ClCCl>[CH3:18][O:17][C:12]1[CH:13]=[CH:14][C:15]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:16][C:11]=1[NH:10][C:8](=[O:9])[C:7]([F:6])([F:20])[F:19]
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Name
|
|
Quantity
|
33 mL
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Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
four
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Quantity
|
500 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=C(C=CC=C1)OC)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Type
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CUSTOM
|
Details
|
stirred for another 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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Then added
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Type
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CUSTOM
|
Details
|
to reach room temperature
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Type
|
CUSTOM
|
Details
|
Quenched the reaction mass into ice cold water
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (4×200 mL)
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Type
|
WASH
|
Details
|
the combined organic layer was washed with brine solution (1×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain syrupy product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |